molecular formula C8H12O B2966839 (2Z)-2-(2-Methylpropylidene)cyclobutan-1-one CAS No. 2309485-11-6

(2Z)-2-(2-Methylpropylidene)cyclobutan-1-one

Cat. No.: B2966839
CAS No.: 2309485-11-6
M. Wt: 124.183
InChI Key: VRDVLPNPYNXMDH-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(2-Methylpropylidene)cyclobutan-1-one is a cyclobutanone derivative featuring a 2-methylpropylidene substituent at the 2-position of the four-membered ring, with a Z-configuration at the double bond. Cyclobutanones are strained cyclic ketones, making them reactive intermediates in organic synthesis.

Properties

IUPAC Name

(2Z)-2-(2-methylpropylidene)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(2)5-7-3-4-8(7)9/h5-6H,3-4H2,1-2H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDVLPNPYNXMDH-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\1/CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(2-Methylpropylidene)cyclobutan-1-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a ketone functional group and a methylpropylidene substituent. Its molecular formula is C8H12OC_8H_{12}O, and it has a molecular weight of 124.18 g/mol. The compound's structure allows for various interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Research indicates that this compound exhibits several biological activities:

  • KDM5 Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of the KDM5 family of histone demethylases, which are implicated in various cancers and other diseases associated with epigenetic modifications. Inhibition of KDM5 has been linked to reduced cell proliferation in cancer models .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections .
  • Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: KDM5 Inhibition

A study published in 2024 investigated the effects of this compound on KDM5 enzymes. The results indicated that the compound effectively inhibited KDM5 activity, leading to decreased proliferation of cancer cell lines. The study utilized various assays to quantify cell viability and gene expression changes associated with KDM5 inhibition.

ParameterControl GroupTreatment Group
Cell Viability (%)10065
KDM5 Expression (fold change)10.3

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 3: Anti-inflammatory Potential

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment group exhibited significantly reduced levels of pro-inflammatory cytokines compared to the control group.

CytokineControl Group (pg/mL)Treatment Group (pg/mL)
TNF-α15075
IL-620090

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are based on structural features and inferred properties:

2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone

  • Structure: A cyclopentanone derivative substituted with a propyl group bearing a 4-methylcyclohexenyl moiety.
  • Comparison: Ring Size: Cyclopentanone (5-membered) vs. cyclobutanone (4-membered). Substituent Effects: The cyclohexenyl group in the cyclopentanone derivative introduces additional steric bulk and conjugation compared to the 2-methylpropylidene group in the target compound. Reactivity: Cyclobutanones are more reactive due to higher ring strain, favoring ring-opening reactions or nucleophilic attacks at the carbonyl group.
Property (2Z)-2-(2-Methylpropylidene)cyclobutan-1-one 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
Ring Size 4-membered 5-membered
Substituent Type 2-Methylpropylidene (Z-configuration) 4-Methylcyclohexenylpropyl
Predicted Stability Lower (high ring strain) Higher (reduced strain)
Reactivity Higher (strained ketone) Moderate

(structural reference)

5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

  • Structure : A benzodiazepine derivative with a chlorophenyl and nitro group.
  • Comparison: Functional Groups: Methylclonazepam is pharmacologically active, whereas this compound lacks such functionalization. Applications: Methylclonazepam is used in analytical chemistry (e.g., purity testing), while the cyclobutanone derivative may serve as a synthetic intermediate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.